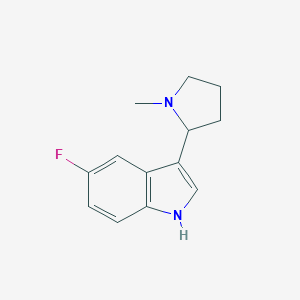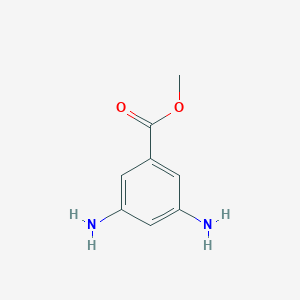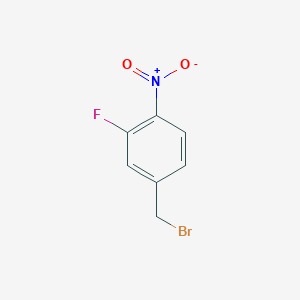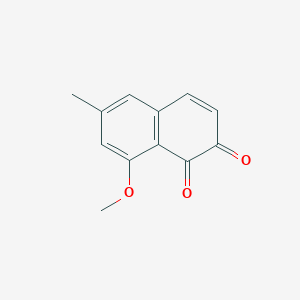
8-Methoxy-6-methylnaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-6-methylnaphthalene-1,2-dione, also known as menadione dimethyl ether, is a synthetic compound that belongs to the class of naphthoquinones. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 8-Methoxy-6-methylnaphthalene-1,2-dione is not fully understood. However, it is known to undergo redox reactions and generate ROS in biological systems. ROS are known to play a crucial role in various physiological and pathological processes, including aging, inflammation, and cancer. Therefore, the ability of 8-Methoxy-6-methylnaphthalene-1,2-dione to generate ROS makes it a potential candidate for the treatment of cancer and other diseases.
Biochemische Und Physiologische Effekte
8-Methoxy-6-methylnaphthalene-1,2-dione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to have antioxidant properties and to protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-Methoxy-6-methylnaphthalene-1,2-dione in lab experiments is its ability to generate ROS, which can be used to study the role of ROS in various biological processes. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using 8-Methoxy-6-methylnaphthalene-1,2-dione is its potential toxicity, which can limit its use in some experiments. It is also relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of 8-Methoxy-6-methylnaphthalene-1,2-dione. One potential direction is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another potential direction is the use of the compound as a redox mediator in electrochemical systems. Additionally, the compound's anti-inflammatory and antioxidant properties could be further studied to develop new therapies for inflammatory diseases and conditions associated with oxidative stress. Finally, the compound's potential toxicity could be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 8-Methoxy-6-methylnaphthalene-1,2-dione is a synthetic compound that has potential applications in various scientific fields. Its ability to generate ROS and induce apoptosis in cancer cells make it a promising candidate for cancer therapy. However, its potential toxicity and relatively high cost may limit its use in some experiments. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in different fields.
Synthesemethoden
8-Methoxy-6-methylnaphthalene-1,2-dione can be synthesized through several methods. One of the most commonly used methods is the reaction between 2-methyl-1,4-naphthoquinone and dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction yields 8-Methoxy-6-methylnaphthalene-1,2-dione dimethyl ether as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-6-methylnaphthalene-1,2-dione has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. It has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. In addition, it has been used as a redox mediator in electrochemical systems and as a catalyst in organic synthesis.
Eigenschaften
CAS-Nummer |
1935-95-1 |
|---|---|
Produktname |
8-Methoxy-6-methylnaphthalene-1,2-dione |
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
8-methoxy-6-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O3/c1-7-5-8-3-4-9(13)12(14)11(8)10(6-7)15-2/h3-6H,1-2H3 |
InChI-Schlüssel |
PLCLMMLATIDLRS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C(=O)C=C2 |
Kanonische SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



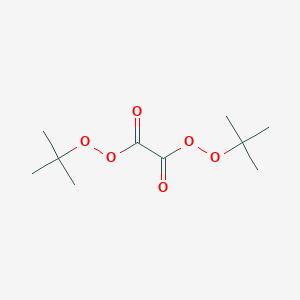
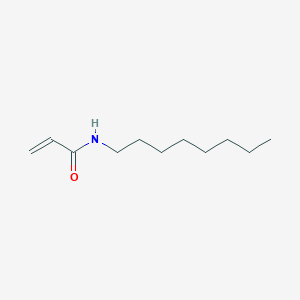
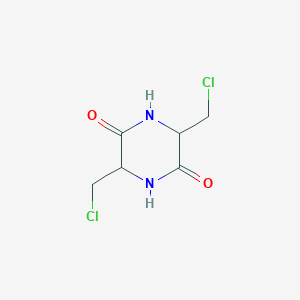
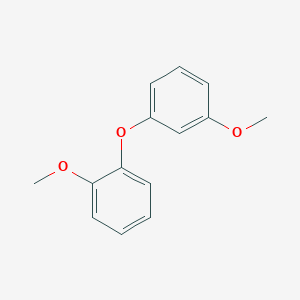
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
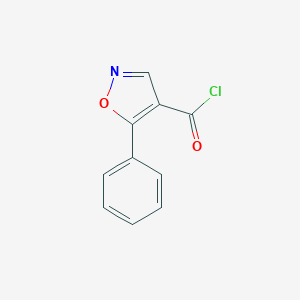
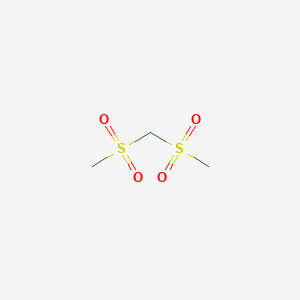
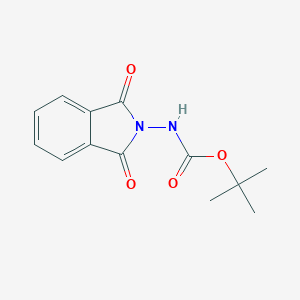
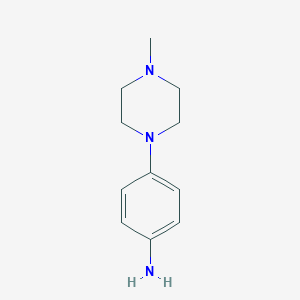
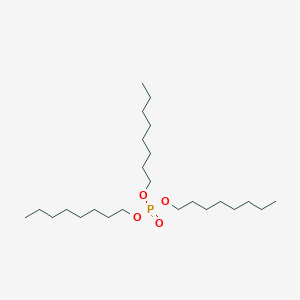
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
